molecular formula C18H27NO5S B13401936 Boc-beta,beta-dimethyl-Cys(Mob)-OH

Boc-beta,beta-dimethyl-Cys(Mob)-OH

Cat. No.: B13401936
M. Wt: 369.5 g/mol
InChI Key: NEUHEEDQLRFEIM-UHFFFAOYSA-N
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Description

Boc-beta,beta-dimethyl-Cys(Mob)-OH (CAS: 106306-57-4) is a protected cysteine derivative widely used in peptide synthesis. Its structure includes:

  • N-terminal Boc (tert-butyloxycarbonyl) group: Provides acid-labile protection for the amino group.
  • Beta,beta-dimethyl substitution: Two methyl groups on the beta-carbon of cysteine, forming a penicillamine (Pen) backbone. This substitution enhances steric hindrance, reducing racemization during coupling and improving protease resistance .
  • S-(4-methoxybenzyl) (Mob) protection: A thiol-protecting group removable under acidic conditions (e.g., trifluoroacetic acid, TFA).

This compound is critical for synthesizing peptides requiring site-specific disulfide bonds or enhanced stability. Below, it is compared with structurally similar analogs.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHEEDQLRFEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta,beta-dimethyl-Cys(Mob)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of cysteine is protected using the Boc group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Beta,beta-Dimethylation: The beta,beta-dimethylation of cysteine can be achieved through alkylation reactions using appropriate alkylating agents.

    Thiol Protection: The thiol group is protected using the Mob group, often through a reaction with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The protecting groups (Boc and Mob) can be removed under acidic or reductive conditions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Mob group removal.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Free thiol derivatives.

    Deprotection: Free cysteine derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Chemical Biology: Employed in the study of protein structure and function.

Biology

    Enzyme Studies: Used to investigate the role of cysteine residues in enzyme activity.

    Protein Engineering: Utilized in the design of proteins with novel functions.

Medicine

    Drug Development: Explored as a potential therapeutic agent or as a precursor in the synthesis of drugs.

Industry

    Biotechnology: Applied in the production of recombinant proteins and enzymes.

Mechanism of Action

The mechanism of action of Boc-beta,beta-dimethyl-Cys(Mob)-OH largely depends on its use and the context in which it is applied. In peptide synthesis, it acts as a protected cysteine residue, preventing unwanted side reactions during the assembly of peptides. The protecting groups are removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

Research Findings and Practical Considerations

Stability and Deprotection

  • Mob vs. Trt : Mob deprotection (TFA) is faster than Trt but may require scavengers to prevent carbocation side reactions .
  • Acm Stability : Boc-Cys(Acm)-OH remains intact under acidic conditions, enabling selective deprotection in multi-step syntheses .

Steric and Chiral Effects

  • Beta,beta-dimethyl substitution in penicillamine derivatives reduces racemization by >50% compared to standard cysteine, as shown in SPPS studies .
  • D-enantiomers (e.g., Boc-D-Pen(Mob)-OH) are used to modulate peptide receptor binding or enzymatic stability .

Commercial Availability

  • This compound is supplied by LEAP CHEM (China) and Chemdad, with prices ranging from $200–$500/g depending on purity .

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